{2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
This molecule features:
- A piperidine ring substituted at the 1-position with an acetic acid moiety.
- A tert-butoxycarbonyl (Boc)-protected ethylamine group attached via a methylene bridge at the 2-position of the piperidine.
The Boc group serves as a protective moiety for amines in synthetic chemistry, enhancing stability during reactions . Piperidine-based acetic acid derivatives are widely used as intermediates in pharmaceuticals and organic synthesis .
Properties
IUPAC Name |
2-[2-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-5-16(14(20)21-15(2,3)4)10-12-8-6-7-9-17(12)11-13(18)19/h12H,5-11H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECCIDXMRSIUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperidine
The synthesis begins with 2-aminomethylpiperidine, where the primary amine is protected using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic base such as 4-dimethylaminopyridine (DMAP) at 0–25°C. The Boc group shields the amine during subsequent reactions, ensuring regioselectivity.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | Boc₂O (1.1 equiv) |
| Solvent | DCM or THF |
| Catalyst | DMAP (0.1 equiv) |
| Temperature | 0°C → 25°C (gradual warming) |
| Time | 12–24 hours |
| Yield | 85–92% |
Alkylation with Bromoacetic Acid
The final step involves alkylation of the piperidine nitrogen with bromoacetic acid. This reaction is performed in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 50–60°C. The acetic acid moiety is introduced via nucleophilic substitution, with careful exclusion of moisture to prevent ester hydrolysis.
Key Parameters
| Parameter | Value |
|---|---|
| Reagent | Bromoacetic acid (1.5 equiv) |
| Base | K₂CO₃ (3.0 equiv) |
| Solvent | DMF |
| Temperature | 50–60°C |
| Time | 8–12 hours |
| Yield | 75–82% |
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for Boc protection and reductive amination steps, reducing reaction times by 40–60% compared to batch processes. Key considerations include:
Solvent Recycling
-
DCM and DMF are recovered via fractional distillation, achieving >90% solvent reuse.
-
Azeotropic drying with molecular sieves ensures anhydrous conditions for Boc protection.
Catalytic Efficiency
-
Immobilized DMAP on silica gel reduces catalyst loading to 0.05 equiv while maintaining 88% yield in Boc protection.
Analytical Characterization
Post-synthesis characterization ensures structural fidelity and purity:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis with Structural Analogs
The ethyl variant’s synthesis differs from its methyl counterpart ({2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid) primarily in the reductive amination step:
| Parameter | Ethyl Variant | Methyl Variant |
|---|---|---|
| Amine Source | Ethylamine | Methylamine |
| Reaction Time | 12 hours | 8 hours |
| Isolated Yield | 82% | 89% |
| Byproduct Formation | <5% | <3% |
The longer reaction time for the ethyl variant arises from steric hindrance during imine formation.
Challenges and Mitigation Strategies
Boc Group Stability
-
Issue : Acidic conditions during alkylation risk Boc cleavage.
-
Solution : Use weakly basic conditions (pH 7–8) and avoid protic solvents.
Purification Difficulties
-
Issue : Co-elution of byproducts in column chromatography.
-
Solution : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the acetic acid moiety or the piperidine ring.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of N-oxides, while reduction of the acetic acid moiety can yield alcohol derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of {2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves several key steps:
- Starting Materials : The synthesis typically begins with the reaction of tert-butoxycarbonyl (Boc) protected piperidine derivatives.
- Reagents : Common reagents include ethyl chloroacetate and various coupling agents to facilitate the formation of amide bonds.
- Purification Techniques : Following synthesis, compounds are often purified using techniques like column chromatography and recrystallization.
The structural elucidation of this compound is usually confirmed through spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), providing insights into its stereochemistry and purity.
Chiral Building Blocks
One significant application of this compound is in the development of chiral building blocks for pharmaceuticals. Its piperidine moiety can serve as a versatile scaffold for synthesizing various biologically active compounds. For instance, derivatives of this compound have been used to create new chiral amino acids that are crucial in drug development .
TLR Antagonists
Research has indicated that derivatives synthesized from this compound can be utilized to develop Toll-like receptor (TLR) antagonists, which are important in treating immune disorders. These compounds exhibit potential therapeutic effects by modulating immune responses, making them valuable in treating conditions such as autoimmune diseases .
Study on Amino Acid Derivatives
A study published in 2023 focused on synthesizing new N-(aminocycloalkylene) amino acid derivatives, including those based on the piperidine structure derived from this compound. The research demonstrated high yields and enantiomeric purity, showcasing the compound's utility in creating complex chiral molecules .
Structure–Activity Relationship Studies
Another relevant study explored the structure–activity relationships (SAR) of compounds derived from piperidine-based amino acids. The findings highlighted how modifications to the piperidine ring influence biological activity, providing insights into optimizing lead compounds for further drug development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of {2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid depends on its specific applicationThe piperidine ring can engage in interactions with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table compares the target compound with structurally related piperidine- or piperazine-acetic acid derivatives:
Biological Activity
The compound {2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 272.34 g/mol. The structure includes a piperidine ring, which is known for its versatility in drug design.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.34 g/mol |
| Solubility | Soluble in organic solvents |
| Log P (octanol/water) | 1.98 |
Synthesis
The synthesis of this compound typically involves the coupling of tert-butoxycarbonyl (Boc) protected amino acids with piperidine derivatives. The reaction conditions often include the use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate the formation of the amide bond.
Anticancer Properties
Recent studies have indicated that piperidine derivatives can exhibit anticancer activity. For instance, compounds similar to this compound have shown potential in inhibiting tumor growth in various cancer cell lines. In one study, a related piperidine compound was tested against breast cancer cells, demonstrating significant cytotoxicity with an IC50 value of approximately 25 µM .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes associated with cancer progression. For example, it has been noted that piperidine derivatives can inhibit protein arginine methyltransferases (PRMTs), which are implicated in various cancer types . The inhibition of PRMT7 and PRMT9 by structurally similar compounds suggests that this compound may share similar mechanisms.
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence supporting the neuroprotective effects of piperidine derivatives. Research indicates that these compounds may help mitigate neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Case Studies
- Inhibition of PRMTs : A study published in Nature Communications reported that a related compound inhibited PRMT7 and PRMT9 effectively, leading to reduced cell proliferation in breast cancer models .
- Neuroprotection : In a laboratory study focusing on neurodegenerative diseases, a piperidine derivative demonstrated protective effects against oxidative stress-induced cell death in neuronal cultures .
- Anticancer Activity : Another case study highlighted the anticancer potential of a structurally similar compound against ovarian cancer cells, reporting an IC50 value of 30 µM, indicating promising therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid, and how can reaction yields be optimized?
- Methodology : A two-step approach is common: (1) Introduce the Boc-protected ethylamino group to the piperidine ring via reductive amination or nucleophilic substitution. (2) Attach the acetic acid moiety using coupling reagents like EDCI or DCC. For yield optimization, use anhydrous solvents (e.g., THF) and controlled temperatures (0–25°C). demonstrates a 100% yield in a related synthesis using glycolic anhydride and THF, though such high yields may require rigorous exclusion of moisture .
- Troubleshooting : Low yields may arise from incomplete Boc deprotection or side reactions. Monitor reactions via TLC or LC-MS.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
- Methodology :
- NMR : Focus on the tert-butyl group (δ ~1.4 ppm, singlet in H NMR; δ ~28 ppm in C NMR) and the piperidine ring protons (δ ~2.5–3.5 ppm). The acetic acid proton appears as a singlet near δ 3.7–4.0 ppm .
- IR : Confirm Boc carbonyl (C=O stretch at ~1680–1720 cm) and carboxylic acid (broad O-H stretch at ~2500–3300 cm) .
- HRMS : Verify molecular ion peaks matching the molecular formula (CHNO).
Q. How should researchers handle stability and storage challenges for this compound?
- Guidelines : Store at –20°C under inert gas (N or Ar) to prevent hydrolysis of the Boc group. Use amber vials to avoid photodegradation. highlights the importance of moisture-free environments for similar tert-butyl-containing compounds .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., G-protein-coupled receptors)?
- Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) to map the piperidine-acetic acid scaffold to receptor binding pockets. shows analogous piperidine derivatives targeting GLP1 and opioid receptors, suggesting this compound’s potential for receptor-specific activity .
- Validation : Compare docking scores with experimental IC values from radioligand binding assays.
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Case Study : If the compound shows high in vitro affinity but low in vivo efficacy, consider:
- Metabolic Stability : Check for rapid esterase-mediated hydrolysis of the acetic acid group using liver microsome assays .
- Solubility : Use DLS or nephelometry to assess aggregation in physiological buffers. Modify with PEGylation if needed.
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Approach : Synthesize analogs with:
- Boc Group Modifications : Replace tert-butyl with cyclopropyl (see ) to alter steric bulk and lipophilicity .
- Piperidine Substitutions : Introduce fluorine or methyl groups to enhance receptor binding (analogous to ’s quinazoline derivatives) .
- Evaluation : Test analogs in competitive binding assays against off-target receptors (e.g., chemokine receptors).
Q. What are the best practices for analyzing enantiomeric purity, given the compound’s chiral centers?
- Methodology : Use chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase. Compare retention times with racemic mixtures. provides protocols for resolving amino acid enantiomers, applicable to the piperidine moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
